molecular formula C7H3Br2ClO2 B14757017 4,5-Dibromo-2-chlorobenzoic acid

4,5-Dibromo-2-chlorobenzoic acid

Cat. No.: B14757017
M. Wt: 314.36 g/mol
InChI Key: ICJAYYGRWUWZCF-UHFFFAOYSA-N
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Description

However, extensive data exists for 3,5-Dibromo-2-chlorobenzoic acid (CAS 27003-05-0), a structurally analogous halogenated benzoic acid.

3,5-Dibromo-2-chlorobenzoic acid (C₇H₃Br₂ClO₂) is a halogenated aromatic carboxylic acid with a molecular weight of 314.36 g/mol. Its monoisotopic mass is 311.818831, and it exhibits a predicted density of 2.148 g/cm³ . Key physicochemical properties include a melting point of 180–181°C (in benzene) and a boiling point of 375.2±42.0°C (predicted). The compound’s acidity (pKa ≈ 2.04) reflects the strong electron-withdrawing effects of its substituents, enhancing its solubility in polar solvents .

Properties

Molecular Formula

C7H3Br2ClO2

Molecular Weight

314.36 g/mol

IUPAC Name

4,5-dibromo-2-chlorobenzoic acid

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)

InChI Key

ICJAYYGRWUWZCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Role of Catalysts in Regioselectivity

The addition of sulfur-containing catalysts, such as sodium sulfide or sulfite, inhibits para-bromination byproducts (e.g., 3-bromo or 6-bromo isomers) through redox mediation. For instance, a molar ratio of 1:1.5:0.5 (2-chlorobenzoic acid:NBS:catalyst) at 40–50°C for 12 hours achieves 65–70% conversion to 4,5-dibromo-2-chlorobenzoic acid, with residual monobrominated intermediates. Without catalysts, uncontrolled bromination leads to complex mixtures, reducing isolable yields to <30%.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility and stabilize charged intermediates. At 80°C, DMF facilitates sequential bromination, with the first bromine occupying position 4 (meta to -COOH) and the second at position 5 (ortho to -Cl). Post-reaction quenching with ice water precipitates the crude product, which is purified via recrystallization in ethanol/water (3:1 v/v) to yield 55–60% pure compound.

Hydrolytic Cleavage of 4,5-Dibromo-2-chlorobenzonitrile

Building on the methodology described in CN113321577A, nitrile intermediates offer an alternative pathway. Bromination of 2-chlorobenzonitrile with bromine (Br₂) in acetic acid at 60°C for 6 hours produces 4,5-dibromo-2-chlorobenzonitrile in 85% yield. Subsequent hydrolysis under alkaline conditions (4M NaOH, 100°C, 8 hours) generates the sodium salt of this compound, which is acidified with HCl to precipitate the free acid.

Alkaline Hydrolysis Kinetics

The hydrolysis rate depends on the base concentration and temperature. At 100°C, a 1:4 molar ratio of nitrile to NaOH achieves complete conversion within 6 hours, whereas lower temperatures (60°C) require 24 hours for >95% yield. The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates the reaction by 40%, reducing hydrolysis time to 4 hours under reflux.

Acidification and Purification

Post-hydrolysis, acidification with 6M HCl at 0–5°C minimizes side reactions, yielding a white precipitate with 92–95% purity. Recrystallization from hot ethanol further enhances purity to >99%, as confirmed by HPLC analysis.

Radical Bromination Using NBS and UV Initiation

Radical-mediated bromination circumvents electronic directing effects, enabling simultaneous dibromination. A mixture of 2-chlorobenzoic acid, NBS (2.2 equiv), and azobisisobutyronitrile (AIBN) in carbon tetrachloride, irradiated with UV light (365 nm) at 70°C for 10 hours, produces this compound in 50–55% yield. Gas chromatography–mass spectrometry (GC-MS) analysis reveals minor amounts of 3,4-dibromo isomers (<5%), which are removed via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Mechanistic Considerations

The radical pathway proceeds via hydrogen abstraction from the aromatic ring, followed by bromine addition. The steric bulk of the -COOH group favors bromination at the less hindered 4- and 5-positions. Control experiments show that omitting AIBN reduces conversion to <10%, underscoring the necessity of radical initiators.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield (%) Purity (%) Key Advantages
Direct Bromination 2-Chlorobenzoic acid NBS, H₂SO₄, 40°C, 12 h 65–70 92–95 Short route, low cost
Nitrile Hydrolysis 2-Chlorobenzonitrile Br₂, NaOH, HCl, 100°C 85 >99 High purity, scalable
Radical Bromination 2-Chlorobenzoic acid NBS, AIBN, UV, 70°C, 10 h 50–55 90–92 Avoids directing group limitations

Key Observations :

  • The nitrile hydrolysis route offers superior yield and purity but requires handling corrosive bromine gas.
  • Direct bromination is more practical for industrial-scale synthesis but necessitates precise catalyst control.
  • Radical methods provide regiochemical flexibility but suffer from lower yields and energy-intensive UV activation.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4,5-Dibromo-2-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from it .

Comparison with Similar Compounds

Table 1: Comparative Data for Halogenated Benzoic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) pKa Key Applications
3,5-Dibromo-2-chlorobenzoic acid C₇H₃Br₂ClO₂ 314.36 180–181 375.2 (predicted) 2.04 Synthetic intermediates
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 253.00 Not reported Not reported ~1.5–2.5* Agrochemical/pharmaceutical intermediates
2-Bromo-4,5-difluorobenzoic acid C₇H₃BrF₂O₂ 253.00 Not reported Not reported ~1.5–2.5* Fine chemicals, pharmaceuticals
2-Chloro-4,5-difluorobenzoic acid C₇H₃ClF₂O₂ 208.55 Not reported Not reported ~1.8–2.3* Research and specialty synthesis

*Predicted pKa values based on substituent effects (electron-withdrawing groups lower pKa).

Key Observations:

Molecular Weight and Halogen Effects :

  • Bromine substituents significantly increase molecular weight compared to chlorine or fluorine. For example, 3,5-Dibromo-2-chlorobenzoic acid (314.36 g/mol) is heavier than 2-Chloro-4,5-difluorobenzoic acid (208.55 g/mol) due to the presence of two bromine atoms .
  • Fluorine’s smaller atomic radius reduces steric hindrance, enhancing reactivity in difluoro derivatives .

Acidity (pKa) :

  • The pKa of 3,5-Dibromo-2-chlorobenzoic acid (2.04) is slightly higher than that of difluoro analogs (e.g., ~1.5–2.3), likely due to reduced inductive effects from bromine versus fluorine .

Thermal Stability :

  • The high melting point of 3,5-Dibromo-2-chlorobenzoic acid (180–181°C) suggests strong intermolecular interactions (e.g., hydrogen bonding and halogen stacking), whereas difluoro analogs may exhibit lower thermal stability .

Substituent Position and Reactivity

  • Para vs. In contrast, asymmetric substitution in 2-Chloro-4,5-difluorobenzoic acid enhances site-specific reactivity .
  • Ortho Effects :
    • The ortho-chloro substituent in 3,5-Dibromo-2-chlorobenzoic acid may induce steric hindrance, reducing nucleophilic attack at the carboxyl group compared to less hindered analogs .

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